molecular formula C11H16ClFN2 B1448517 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride CAS No. 1803611-41-7

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride

Cat. No.: B1448517
CAS No.: 1803611-41-7
M. Wt: 230.71 g/mol
InChI Key: QKDJBKXSTFJYEK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of organic compounds known as diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of the fluorophenyl group in this compound makes it particularly interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluorophenylamine with a suitable diazepane derivative under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the diazepane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are usually conducted in anhydrous solvents like ether or THF.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding fluorophenyl derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as 1-(2-Fluorophenyl)-1,4-diazepane.

Scientific Research Applications

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

  • Biology: In biological research, this compound is employed to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding affinity and selectivity of various receptors and enzymes.

  • Medicine: The compound has potential therapeutic applications, particularly in the field of neuropharmacology. It may be used to develop new drugs for the treatment of neurological disorders, such as anxiety and depression.

  • Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as 1-(2-fluorophenyl)piperazine and 1-(2-fluorophenyl)ethanone. These compounds share structural similarities but differ in their functional groups and properties.

  • 1-(2-Fluorophenyl)piperazine: This compound has a similar fluorophenyl group but lacks the diazepane ring, resulting in different chemical and biological properties.

  • 1-(2-Fluorophenyl)ethanone: This compound contains a ketone group instead of the diazepane ring, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of the fluorophenyl group and the diazepane ring, which provides a balance of chemical stability and biological activity.

Properties

IUPAC Name

1-(2-fluorophenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;/h1-2,4-5,13H,3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDJBKXSTFJYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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